molecular formula C11H16O4 B13026128 Methyl 3-((2S,5S)-5-allyl-4-oxotetrahydrofuran-2-YL)propanoate

Methyl 3-((2S,5S)-5-allyl-4-oxotetrahydrofuran-2-YL)propanoate

Cat. No.: B13026128
M. Wt: 212.24 g/mol
InChI Key: PTCZINULWRLUJF-WPRPVWTQSA-N
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Description

Methyl 3-((2S,5S)-5-allyl-4-oxotetrahydrofuran-2-YL)propanoate is an organic compound with a complex structure that includes a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((2S,5S)-5-allyl-4-oxotetrahydrofuran-2-YL)propanoate typically involves the use of allyl alcohol and other reagents under specific conditions. One common method involves the reaction of allyl alcohol with a suitable acid catalyst to form the desired ester. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. These methods are designed to be more efficient and sustainable compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((2S,5S)-5-allyl-4-oxotetrahydrofuran-2-YL)propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 3-((2S,5S)-5-allyl-4-oxotetrahydrofuran-2-YL)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-((2S,5S)-5-allyl-4-oxotetrahydrofuran-2-YL)propanoate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or modulate receptor activity, thereby influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-((2S,5S)-5-allyl-4-methylenetetrahydrofuran-2-yl)propanoate
  • Methyl 3-((2S,5S)-5-allyl-4-hydroxytetrahydrofuran-2-yl)propanoate

Uniqueness

Methyl 3-((2S,5S)-5-allyl-4-oxotetrahydrofuran-2-YL)propanoate is unique due to its specific structural features, such as the presence of an oxo group on the tetrahydrofuran ring. This structural characteristic can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.

Properties

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

methyl 3-[(2S,5S)-4-oxo-5-prop-2-enyloxolan-2-yl]propanoate

InChI

InChI=1S/C11H16O4/c1-3-4-10-9(12)7-8(15-10)5-6-11(13)14-2/h3,8,10H,1,4-7H2,2H3/t8-,10-/m0/s1

InChI Key

PTCZINULWRLUJF-WPRPVWTQSA-N

Isomeric SMILES

COC(=O)CC[C@H]1CC(=O)[C@@H](O1)CC=C

Canonical SMILES

COC(=O)CCC1CC(=O)C(O1)CC=C

Origin of Product

United States

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